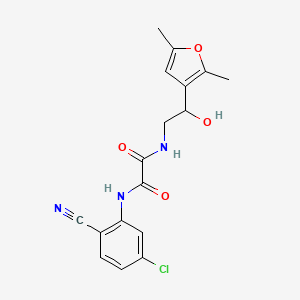
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS Number: 2309342-11-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4, with a molecular weight of 361.8 g/mol. The compound features a chloro-substituted phenyl ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2309342-11-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.
- Substitution Reaction : The introduction of the 5-chloro-2-cyanophenyl group occurs through a nucleophilic substitution reaction.
- Attachment of the Furan Ring : This is accomplished via another nucleophilic substitution where the furan derivative is introduced.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains.
-
Testing Against Pathogens : In a study evaluating related chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria .
- Gram-positive bacteria : Highly susceptible
- Gram-negative bacteria : Moderate susceptibility
- Yeast (C. albicans) : Variable effectiveness
The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds:
- Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis performed on related oxalamides indicated that structural modifications greatly influence their antimicrobial efficacy. For instance, the position and type of substituents on the phenyl ring were critical in determining activity levels against various pathogens .
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKNBRDINIPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














